Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate
Overview
Description
Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of benzoic acid and contains functional groups such as an amino group, a tert-butoxycarbonyl (Boc) group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid group with methanol. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions. For example, the tert-butoxycarbonylation can be carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include nitro derivatives, free amines, and deprotected amino esters.
Scientific Research Applications
Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate: Similar structure but lacks the methyl group on the amino nitrogen.
Methyl 4-(((tert-butoxycarbonyl)amino)(tributylstannyl)methyl)benzoate: Contains a tributylstannyl group instead of a methyl group.
Uniqueness
Methyl 4-amino-3-((tert-butoxycarbonyl)(methyl)amino)benzoate is unique due to the presence of both the Boc-protected amino group and the methyl ester group, which provide distinct reactivity and stability compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
methyl 4-amino-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)11-8-9(12(17)19-5)6-7-10(11)15/h6-8H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXCCFPWKXOVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696078 | |
Record name | Methyl 4-amino-3-[(tert-butoxycarbonyl)(methyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-55-2 | |
Record name | Methyl 4-amino-3-[(tert-butoxycarbonyl)(methyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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